molecular formula C21H17NO2S2 B5490846 (5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5490846
M. Wt: 379.5 g/mol
InChI Key: FGEPKZAIDKJYQO-UNOMPAQXSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Chromene Derivatives: Exhibiting various biological activities, including anticancer and anti-inflammatory effects.

    Thiazolidinones: A broad class of compounds with diverse pharmacological activities.

Uniqueness

(5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c1-14(16-7-3-2-4-8-16)22-20(23)19(26-21(22)25)12-15-11-17-9-5-6-10-18(17)24-13-15/h2-12,14H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEPKZAIDKJYQO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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